molecular formula C3H5ClO3 B077197 Chloromethoxyacetic acid CAS No. 13887-55-3

Chloromethoxyacetic acid

Cat. No. B077197
CAS RN: 13887-55-3
M. Wt: 124.52 g/mol
InChI Key: XYOCFNHTIZSBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethoxyacetic acid (CMA) is a synthetic compound that is widely used in scientific research. It is a carboxylic acid that contains a chlorine atom and a methoxy group attached to the carbon atom. CMA is used as a starting material for the synthesis of various compounds, and it also has several biological and physiological effects.

Scientific Research Applications

Chloromethoxyacetic acid has several scientific research applications. It is used as a starting material for the synthesis of various compounds such as herbicides, insecticides, and fungicides. Chloromethoxyacetic acid is also used in the synthesis of amino acids, peptides, and nucleotides. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. Chloromethoxyacetic acid is also used in the preparation of carboxymethylcellulose, which is a widely used thickening agent in the food and pharmaceutical industries.

Mechanism Of Action

Chloromethoxyacetic acid acts as an inhibitor of glycolysis, which is a metabolic pathway that converts glucose into energy. Chloromethoxyacetic acid inhibits the enzyme enolase, which is involved in the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition leads to a decrease in the production of energy and an increase in the accumulation of lactate, which can lead to cell death.

Biochemical And Physiological Effects

Chloromethoxyacetic acid has several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Chloromethoxyacetic acid also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Chloromethoxyacetic acid has been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Chloromethoxyacetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, Chloromethoxyacetic acid has some limitations. It is toxic and can be hazardous if not handled properly. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of Chloromethoxyacetic acid in scientific research. One direction is the development of Chloromethoxyacetic acid analogs that have improved pharmacological properties, such as increased stability and longer half-life in vivo. Another direction is the study of the mechanism of action of Chloromethoxyacetic acid in cancer cells, which could lead to the development of new cancer therapies. Chloromethoxyacetic acid could also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

Chloromethoxyacetic acid can be synthesized by the reaction of chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, where the carboxylic acid group of chloroacetic acid reacts with the hydroxyl group of methanol to form an ester. The ester is then hydrolyzed using a strong base such as sodium hydroxide to form Chloromethoxyacetic acid.

properties

IUPAC Name

2-(chloromethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c4-2-7-1-3(5)6/h1-2H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOCFNHTIZSBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625057
Record name (Chloromethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethoxyacetic acid

CAS RN

13887-55-3
Record name (Chloromethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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